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Frequently Asked Questions (FAQS)

Q1l: What is the standard dosing schedule and duration for trifluridine/tipiracil? Al:
Trifluridine/tipiracil follows a cyclic 28-day schedule [1] [2] [3].

e Active Treatment: 35 mg/m?2 orally twice daily with food for 5 days, followed by 2 days of rest. This is
repeated for a second week (Days 8-12) [1] [2].

¢ Rest Period: This is followed by a 14-day rest period (Days 15-28) [1].

e Treatment cycles are repeated for as long as clinical benefit is observed and toxicity is managed, as
directed by a healthcare provider [1].

Q2: How should trifluridine/tipiracil be sequenced with regorafenib in mCRC? A2: Real-world
evidence (RWE) suggests a potential survival benefit when starting with regorafenib followed by
trifluridine/tipiracil (R-T sequence), though findings are not yet conclusive. The table below summarizes

key real-world studies on treatment sequencing:

Study & Regorafenib First (R-T Trifluridine/Tipiracil First (T-R Key
Population Sequence) Sequence) Finding

| SEQRT?2 (US Community Setting) [4] n=308 | Median rwOS: 12.8 months | Median rwOS: 10.2 months
| R-T sequence showed a numerical but not statistically significant OS benefit of 2.6 months [4]. | |
Taiwanese RWE Study [5] n=528 | Median OS: 14.1 months | Median OS: 10.2 months | The R-T
sequence demonstrated a statistically significant superior OS (adjusted HR: 1.49; p=0.002) [5]. |
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Q3: What are the critical monitoring parameters for managing treatment duration? A3:

Myelosuppression is the most common and serious adverse event, requiring proactive management [2] [3]

[6].

¢ Blood Monitoring: Obtain complete blood cell counts prior to and on Day 15 of each cycle [2].

e Onset of AEs: Real-world data indicates the median time to onset for any adverse event is 44 days,
with most occurring within the first 30 days of treatment [6].

o Dose Modifications: Adherence to dose reduction protocols is essential for managing toxicity and
maintaining patients on therapy. The table below outlines common toxicities and management

strategies.

Adverse Event Incidence (Grade =3) Management & Dose Modification Guidelines

| Neutropenia | 38% (monotherapy) [3] 52% (with bevacizumab) [2] | Withhold therapy for ANC <500/mm3
or febrile neutropenia. Resume at a reduced dose upon recovery [2]. | | Anemia | 17% (monotherapy) [3] 5%
(with bevacizumab) [2] | - | | Thrombocytopenia | 4% (monotherapy & with bevacizumab) [2] [3] | Withhold
therapy for platelets <50,000/mm3. Resume at a reduced dose upon recovery [2]. | | Nausea / Vomiting | 2%
(monotherapy) [3] | Manage with prophylactic and supportive antiemetics. Consider dose reduction for

severe or intolerant cases [3]. | | Fatigue | - (Grade >3 not common) [3] | - |

Troubleshooting & Toxicity Management Guide

Problem: Managing Myelosuppression to Prevent Treatment Disruption

¢ Protocol: Implement the dose modification strategy as per prescribing guidelines [2]. The
recommended starting dose for patients with severe renal impairment is 20 mg/m?2 [2].

e Evidence: In the phase 3 RECOURSE trial, 38% of patients experienced grade >3 neutropenia, but
the incidence of febrile neutropenia was relatively low (4%), indicating that proactive management is
effective [3]. Real-world data confirms that hematological toxicities are predominant and require close

monitoring [6].
Problem: Optimizing Efficacy in Refractory mCRC

¢ Protocol: Combination with Bevacizumab. Administer bevacizumab 5 mg/kg intravenously on
Days 1 and 15 of each 28-day trifluridine/tipiracil cycle [2] [7].
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e Evidence: The SUNLIGHT phase 3 trial established that the combination of trifluridine/tipiracil with
bevacizumab significantly improved overall survival and progression-free survival compared to
trifluridine/tipiracil alone in refractory mCRC [4] [8]. This combination has become a standard third-

line option [8] [7].
Problem: Exploring Novel Combinations to Overcome Resistance

e Protocol: Targeting the Tumor Microenvironment. Early-phase trials are investigating
trifluridine/tipiracil with novel immunomodulatory agents.

e Evidence: A 2025 phase 1 trial combined trifluridine/tipiracil + bevacizumab with XB2001, an anti-IL-
1la antibody. The combination was found to be feasible and safe, showing encouraging clinical activity
with a disease control rate of 76% and a median PFS of 9.4 months in a heavily pre-treated
population [8]. High intratumoral IL-1a expression at baseline was associated with better PFS [8].

Experimental & Emerging Protocols

The following diagram illustrates the strategic decision-making pathway for optimizing trifluridine/tipiracil

therapy, incorporating both established and emerging protocols.
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Gnitiate Trifluridine/Tipiracil (FTD/TPI) Therapya

Core Treatmjent Protocol

Standard 28-Day Cycle:
* 35 mg/m2 twice daily with food
» Days 1-5 & 8-12 active
* 14-day rest period

i

Critical Monitoring:
» CBC pre-cycle and on Day 15
» Manage AEs (e.g., myelosuppression)
» Dose hold/reduction per guidelines

Evaluate for:

» Disease Progression
* Tolerability

Explore
nce Mechanisms

Post-Progression

Seeking Enhanced Efficacy}, esista Strategy

N\

Sequencing with Regorafenib

/

Optimization %Sequeneing Strategies

FTD/TPI + Bevacizumab Novel Combinations (Clinical Trial) - Real-world evidence (RWE)
» Bevacizumab 5 mg/kg IV e e.g., with anti-IL-1a (XB2001) .
. . suggests Regorafenib — FTD/TPI
* Days 1 & 15 of cycle e Targets tumor microenvironment

sequence may offer OS benefit
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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